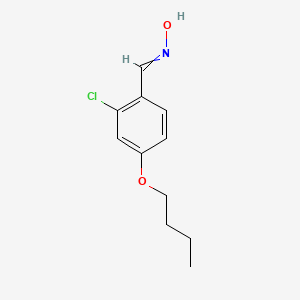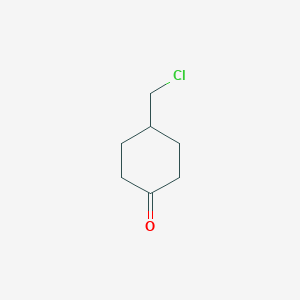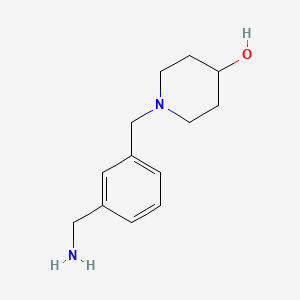![molecular formula C18H27BrN2O2 B12447175 1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine CAS No. 887581-75-1](/img/structure/B12447175.png)
1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H26BrN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Preparation Methods
The synthesis of 1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with piperidine and 2-bromo-benzylamine.
Protection of Piperidine: The piperidine is first protected with a Boc group to form 1-Boc-piperidine.
Formation of the Intermediate: The protected piperidine is then reacted with 2-bromo-benzylamine under specific conditions to form the desired compound.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents include TFA for deprotection and various nucleophiles for substitution reactions. Major products formed depend on the specific reactions and reagents used.
Scientific Research Applications
1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine can be compared with similar compounds, such as:
1-Benzyl-4-(N-Boc-amino) piperidine: Similar structure but with a benzyl group instead of a bromo-benzyl group.
4-N-Boc-piperidine: Lacks the bromo-benzyl group, making it less reactive in certain substitution reactions.
1-Boc-4-piperidone: Contains a ketone group, leading to different reactivity and applications.
The uniqueness of this compound lies in its bromo-benzyl group, which allows for specific substitution reactions and its use as an intermediate in the synthesis of complex molecules.
Properties
CAS No. |
887581-75-1 |
|---|---|
Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 4-[[(2-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)12-20-13-15-6-4-5-7-16(15)19/h4-7,14,20H,8-13H2,1-3H3 |
InChI Key |
VBXJXDOWEFFOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


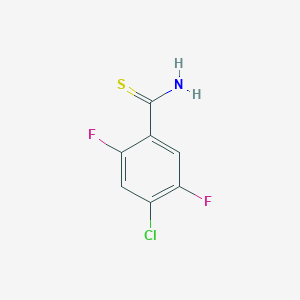
![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)

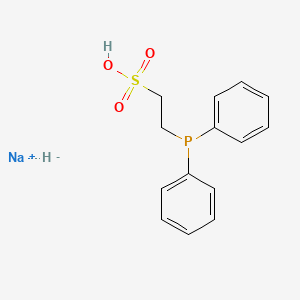
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)
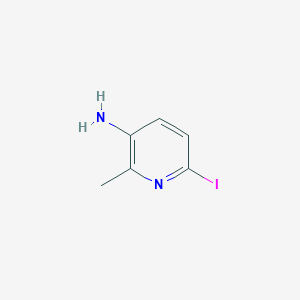
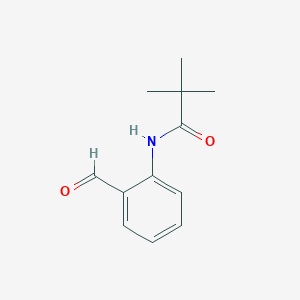
![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)
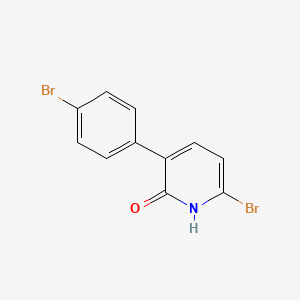
![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
